Irinotecan-d10 Hydrochloride (Major)

Description

Properties

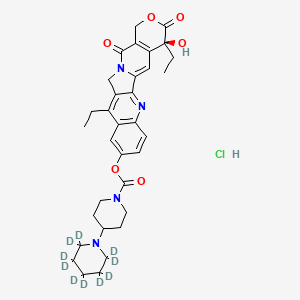

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i5D2,6D2,7D2,12D2,13D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKHSYORGJETM-SLLIWMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Irinotecan-d10 Hydrochloride in Bioanalysis

This guide provides an in-depth exploration of the critical role of Irinotecan-d10 Hydrochloride as a stable isotope-labeled internal standard in the bioanalysis of the anticancer drug irinotecan. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles behind its application, offers practical guidance for method development, and underscores its importance in ensuring data integrity for pharmacokinetic and therapeutic drug monitoring studies.

Section 1: The Bioanalytical Imperative for Irinotecan

Irinotecan (CPT-11) is a cornerstone therapy for various malignancies, most notably metastatic colorectal cancer.[1][2] As a prodrug, its efficacy is intrinsically linked to its metabolic conversion to the highly potent, active metabolite SN-38.[1][3][4] However, the clinical utility of irinotecan is often hampered by significant interpatient variability in its pharmacokinetic profile, which can lead to unpredictable toxicities or suboptimal therapeutic effects.[3][5][6] This variability necessitates precise and accurate quantification of both irinotecan and SN-38 in biological matrices to support therapeutic drug monitoring and pharmacokinetic studies.[5][6][7][8]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these analyses due to its high sensitivity and selectivity.[9][10] However, the inherent complexity of biological samples (e.g., plasma, serum) introduces challenges such as matrix effects, variable extraction recovery, and instrumental drift, all of which can compromise the accuracy and reproducibility of quantitative data.[11][12][13] To overcome these challenges, the use of a suitable internal standard is indispensable.

Section 2: The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative bioanalysis by LC-MS, stable isotope-labeled (SIL) internal standards are universally recognized as the preferred choice.[13] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[14][15]

Irinotecan-d10 Hydrochloride is a deuterated analog of irinotecan, where ten hydrogen atoms have been replaced with deuterium.[16][17][18] This modification results in a molecule that is chemically identical to irinotecan but has a higher molecular weight.[14][17]

The fundamental principle behind the efficacy of a SIL internal standard lies in its ability to mimic the behavior of the analyte throughout the entire analytical process.[11][13] Because Irinotecan-d10 shares the same physicochemical properties as irinotecan, it co-elutes chromatographically and experiences identical ionization efficiency and susceptibility to matrix effects in the mass spectrometer's ion source.[11][14] By adding a known amount of Irinotecan-d10 Hydrochloride to every sample, calibrator, and quality control at the earliest stage of sample preparation, any variations that occur during extraction, handling, or injection will affect both the analyte and the internal standard proportionally.[11][12] Consequently, the ratio of the analyte's response to the internal standard's response remains constant, enabling highly accurate and precise quantification.[11]

Section 3: Practical Application and Methodological Considerations

A robust and reliable bioanalytical method is the cornerstone of any pharmacokinetic study. The development and validation of such a method using Irinotecan-d10 Hydrochloride should adhere to the stringent guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[19][20][21][22]

Sample Preparation

The initial step in the bioanalytical workflow is the extraction of irinotecan and its metabolites from the complex biological matrix. The two most common techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[1]

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins.[1][9]

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction by utilizing a solid sorbent to retain the analytes of interest while interfering substances are washed away.[23]

A Generalized Protein Precipitation Protocol:

-

To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of Irinotecan-d10 Hydrochloride working solution (internal standard).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of irinotecan and Irinotecan-d10 are typically achieved using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Table 1: Typical LC-MS/MS Parameters for Irinotecan and Irinotecan-d10

| Parameter | Typical Condition |

| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient to resolve analytes from matrix components |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Irinotecan) | Precursor Ion (Q1) → Product Ion (Q3) |

| MRM Transition (Irinotecan-d10) | Precursor Ion (Q1) → Product Ion (Q3) |

Note: Specific MRM transitions should be optimized in-house.

Section 4: Method Validation: A Self-Validating System

A bioanalytical method is only as reliable as its validation. The use of Irinotecan-d10 Hydrochloride is a key component in achieving a successfully validated method that meets regulatory expectations.[19][20] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.

-

Calibration Curve: Demonstrates the relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The co-eluting and chemically identical nature of Irinotecan-d10 ensures that it effectively tracks and corrects for variability in these parameters, leading to a robust and trustworthy analytical system.[11]

Section 5: Conclusion

Irinotecan-d10 Hydrochloride is an indispensable tool in the bioanalysis of irinotecan. Its role as a stable isotope-labeled internal standard is fundamental to mitigating the analytical challenges posed by complex biological matrices and instrumental variability.[16] By ensuring the accuracy, precision, and reliability of quantitative data, the use of Irinotecan-d10 Hydrochloride provides the high-quality pharmacokinetic and therapeutic drug monitoring results necessary for the safe and effective clinical use of irinotecan. For any laboratory engaged in the development and validation of bioanalytical methods for irinotecan, the incorporation of Irinotecan-d10 Hydrochloride is not merely a best practice but a scientific necessity.

References

-

Zamboni, W. C., Stewart, C. F., Cheshire, P. J., Richmond, L. J., Hanna, S. K., Luo, X., Poquette, C., Fujimori, A., Prewett, M., & Houghton, P. J. (2003). Pharmacokinetics of irinotecan and its metabolites SN-38 and APC in children with recurrent solid tumors after protracted low-dose irinotecan. Clinical Cancer Research, 9(11), 4141-4149. [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Inoue, K., Nambu, Y., Karasawa, Y., Okuda, M., Tanigawara, Y., Ogawa, K., & Nishina, T. (2012). Pharmacokinetic Assessment of Irinotecan, SN-38, and SN-38-Glucuronide: A Substudy of the FIRIS Study. Anticancer Research, 32(6), 2571-2577. [Link]

-

Sargent, D. J., Goldberg, R. M., Jacobson, S. D., Mahoney, M. R., Fritze, D., Glimelius, B., & Alberts, S. R. (2001). Population pharmacokinetics and pharmacodynamics of irinotecan (CPT-11) and active metabolite SN-38 during phase I trials. British Journal of Cancer, 85(7), 962-968. [Link]

-

Mathijssen, R. H., van Alphen, R. J., Verweij, J., Loos, W. J., Nooter, K., Stoter, G., & Sparreboom, A. (2001). Clinical pharmacokinetics of irinotecan. Clinical cancer research : an official journal of the American Association for Cancer Research, 7(8), 2182–2194. [Link]

-

Zamboni, W. C., et al. (1998). Pharmacokinetics of Irinotecan and Its Metabolites SN-38 and APC in Children with Recurrent Solid Tumors after Protracted Low-Dose Irinotecan. Clinical Cancer Research, 4(11), 2777-2784. [Link]

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

Tsoukalas, N., Tsalbou, A., Tsiouris, S., Lialiaris, T., & Kyrgias, G. (2020). A simple, rapid and low-cost spectrophotometric method for irinotecan quantification in human plasma and in pharmaceutical dosage forms. Analytical Methods, 12(47), 5707-5715. [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

-

Ger-Ole, L., et al. (2019). Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. Laboratory Medicine, 50(1), 48-56. [Link]

-

Wu, H., et al. (2020). Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

-

Lo, G-O., et al. (2019). Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. Laboratory Medicine, 50(1), 48-56. [Link]

-

U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) - Irinotecan. [Link]

-

ResolveMass Laboratories Inc. (2024, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

GaBI Online. (2018, June 1). FDA issues final guidance on bioanalytical method validation. [Link]

-

Swain, H. S., Verma, R., & Kumar, L. (2023). IRINOTECAN-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. International Journal of Applied Pharmaceutics, 15(6), 1-10. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

The Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

-

Tariq, M. H., et al. (2016). Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators. Indian Journal of Pharmaceutical Sciences, 78(1), 103-110. [Link]

-

Ude, C. C., et al. (2024, August 7). Synthesis, characterization and bioevaluation of irinotecan-collagen hybrid materials for biomedical applications as drug delivery systems in tumoral treatments. Materials Science and Engineering: C, 111, 110793. [Link]

-

Singh, K., et al. (2018). Development and validation of high-performance liquid chromatographic method for quantification of Irinotecan and its active metabolite. Journal of Pharmaceutical Analysis, 8(2), 126-133. [Link]

-

Yilmaz, B., et al. (2021). Synthesis and characterization of magnetic nanocomposite for in vitro evaluation of irinotecan using human cell lines. Turkish Journal of Chemistry, 45(1), 226-237. [Link]

-

Ramesh, M., Ahlawat, P., & Srinivas, N. R. (2010). Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. Biomedical chromatography : BMC, 24(1), 11–27. [Link]

- Horváth, Z., et al. (2006). Process for the preparation of irinotecan hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. | Semantic Scholar [semanticscholar.org]

- 5. Pharmacokinetic Assessment of Irinotecan, SN-38, and SN-38-Glucuronide: A Substudy of the FIRIS Study | Anticancer Research [ar.iiarjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 8. Population pharmacokinetics and pharmacodynamics of irinotecan (CPT-11) and active metabolite SN-38 during phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - ProQuest [proquest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. scispace.com [scispace.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. caymanchem.com [caymanchem.com]

- 17. scbt.com [scbt.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 21. fda.gov [fda.gov]

- 22. centerforbiosimilars.com [centerforbiosimilars.com]

- 23. Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors: Use of a Cryoprotectant Solution to Enhance Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Application of Irinotecan-d10 as a Stable Isotope-Labeled Internal Standard

The Foundational Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical pharmacology, the precise quantification of therapeutic agents and their metabolites in complex biological matrices is paramount. This process, known as bioanalysis, underpins critical decisions in pharmacokinetics (PK), pharmacodynamics (PD), and toxicology. The inherent variability of analytical systems and sample preparation procedures necessitates the use of an internal standard (IS) to ensure accuracy and reproducibility.

The Imperative for an Internal Standard

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls alike. Its primary function is to correct for the potential loss of the analyte during sample processing and to compensate for variations in instrument response (e.g., injection volume and mass spectrometer signal).[1] By comparing the analytical response of the target analyte to that of the co-analyzed internal standard, a normalized response is generated, leading to more accurate and precise quantification.

The Superiority of Stable Isotope-Labeled (SIL) Internal Standards

While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are now widely regarded as the gold standard in quantitative mass spectrometry.[2][3] SILs are analogs of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or deuterium (D), ¹³C, ¹⁵N).[3][4] This substitution results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.

The key advantages of using a SIL internal standard like Irinotecan-d10 include:

-

Similar Physicochemical Properties: SILs exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte.[2] This co-elution is critical for compensating for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte.

-

Reduced Inter-sample Variability: By closely mimicking the behavior of the analyte throughout the entire analytical process, SILs significantly reduce variability and improve the precision of the measurement.[4]

-

Enhanced Accuracy: The use of a SIL IS leads to a more accurate determination of the analyte's concentration, as it effectively normalizes for variations that can occur during sample preparation and analysis.[4]

Irinotecan: A Clinically Significant Chemotherapeutic Agent

Irinotecan (often referred to by its code name, CPT-11) is a key chemotherapeutic agent used in the treatment of various solid tumors, most notably metastatic colorectal cancer.[5][6][7] It is a prodrug that undergoes metabolic activation to its highly potent metabolite, SN-38.[5][6][8][9] SN-38 is approximately 100 to 1000 times more cytotoxic than Irinotecan itself and exerts its anti-tumor effect by inhibiting DNA topoisomerase I.[8][9] However, the clinical use of Irinotecan is often limited by significant inter-patient variability in its pharmacokinetics and severe toxicities, such as neutropenia and diarrhea, which are primarily attributed to SN-38 exposure.[9][10][11] This variability underscores the critical need for accurate bioanalytical methods to support therapeutic drug monitoring and pharmacokinetic studies.[12][13]

Irinotecan-d10: An In-Depth Profile

Irinotecan-d10 is the deuterated form of Irinotecan, where ten hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Irinotecan in biological matrices.

Rationale for the Use of Irinotecan-d10

The selection of Irinotecan-d10 as an internal standard is based on the principles of isotope dilution mass spectrometry. Its chemical structure and physicochemical properties are virtually identical to those of unlabeled Irinotecan, ensuring that it behaves in the same manner during extraction, chromatography, and ionization. The mass difference of 10 Daltons allows for clear differentiation from the native drug by the mass spectrometer without significant isotopic crosstalk.

A Validated Bioanalytical Method for Irinotecan and SN-38 using Irinotecan-d10

What follows is a detailed protocol for the simultaneous quantification of Irinotecan and its active metabolite, SN-38, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Irinotecan-d10 as the internal standard for Irinotecan and SN-38-d3 for SN-38.

Essential Materials and Reagents

-

Irinotecan hydrochloride

-

SN-38

-

Irinotecan-d10

-

SN-38-d3

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

Step-by-Step Experimental Protocol

3.2.1 Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Irinotecan, SN-38, Irinotecan-d10, and SN-38-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Irinotecan and SN-38 stock solutions in a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution containing Irinotecan-d10 and SN-38-d3 at an appropriate concentration in the same diluent.

3.2.2 Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma samples (calibrators, QCs, and unknown study samples) into microcentrifuge tubes.

-

Add 10 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | (Example) Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| MRM Transitions | See Table 3 below |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Irinotecan | 587.6 | 124.0 |

| Irinotecan-d10 | 597.6 | 124.0 |

| SN-38 | 393.1 | 349.1 |

| SN-38-d3 | 396.1 | 352.1 |

Note: The specific MRM transitions may vary slightly depending on the instrument and optimization.[14][15]

Data Interpretation and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Quantification: Determine the concentrations of Irinotecan and SN-38 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Experimental Workflow

Caption: A flowchart of the bioanalytical workflow.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18][19][20][21][22][23][24]

Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Application in Pharmacokinetic Studies

The validated method described above can be applied to pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of Irinotecan.[10][11][12][13] By analyzing plasma samples collected at various time points after drug administration, a concentration-time profile can be generated.

Irinotecan's Metabolic Pathway

Irinotecan is primarily metabolized in the liver.[9] Carboxylesterases convert Irinotecan to its active metabolite, SN-38.[25][26] SN-38 is then detoxified through glucuronidation by the enzyme UGT1A1 to form the inactive SN-38 glucuronide (SN-38G).[25] Irinotecan can also be inactivated by cytochrome P450 3A4 (CYP3A4) enzymes.[5]

Caption: The metabolic pathway of Irinotecan.

Advanced Considerations and Troubleshooting

While SIL internal standards are highly effective, potential challenges can arise.

-

Isotopic Contamination: The SIL internal standard should be of high isotopic purity to avoid any contribution to the unlabeled analyte signal.

-

In-source Fragmentation: For prodrugs like Irinotecan, there is a possibility of in-source fragmentation of the parent drug to the metabolite, which can interfere with the accurate measurement of the metabolite.[27][28][29][30][31] Chromatographic separation of the parent drug and metabolite is crucial to mitigate this.[31]

-

Deuterium Isotope Effect: In some cases, deuterium-labeled compounds may exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[2] This needs to be monitored during method development.

Conclusion

Irinotecan-d10 serves as an indispensable tool in the bioanalysis of Irinotecan. Its use as a stable isotope-labeled internal standard, in conjunction with a well-validated LC-MS/MS method, enables the accurate and precise quantification of Irinotecan and its critical metabolite, SN-38. This, in turn, provides high-quality data that is essential for advancing our understanding of Irinotecan's clinical pharmacology and for optimizing its therapeutic use.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Paci, A., et al. (1997). Population pharmacokinetics and pharmacodynamics of irinotecan (CPT-11) and active metabolite SN-38 during phase I trials. British Journal of Cancer, 76(10), 1355–1363. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

-

Fujita, K., et al. (2013). Pharmacokinetic assessment of irinotecan, SN-38, and SN-38-glucuronide: a substudy of the FIRIS study. Anticancer research, 33(9), 3845–3853. [Link]

-

U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

-

PharmGKB. Irinotecan Pathway, Pharmacodynamics. [Link]

-

ResearchGate. Major pathways of irinotecan metabolism and disposition. [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-

ResearchGate. Overview of the metabolic pathway of irinotecan. [Link]

-

PharmGKB. Irinotecan Pathway, Pharmacokinetics. [Link]

-

European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Ma, M. K., & McLeod, H. L. (2003). Lessons learned from the irinotecan metabolic pathway. Current medicinal chemistry, 10(1), 41–49. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

Aoullay, Z., et al. (2022). Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. Laboratory medicine, 53(1), 47–52. [Link]

-

Zamboni, W. C., et al. (2003). Pharmacokinetics of Irinotecan and Its Metabolites SN-38 and APC in Children with Recurrent Solid Tumors after Protracted Low-Dose Irinotecan. Clinical Cancer Research, 9(11), 4150-4158. [Link]

-

Ramesh, M., & Srinivasan, K. (2010). Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. Biomedical chromatography, 24(10), 1048–1067. [Link]

-

Klein, C. E., et al. (2002). Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide. Clinical pharmacology and therapeutics, 72(6), 635–646. [Link]

-

Ramesh, M., & Srinivasan, K. (2010). Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. Biomedical chromatography, 24(10), 1048–1067. [Link]

-

Slideshare. Bioanalytical method validation emea. [Link]

-

De Witte, E., et al. (2018). Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis. Journal of pharmaceutical and biomedical analysis, 156, 323–332. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Lewis, A. L., et al. (2014). Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization. Journal of pharmaceutical and biomedical analysis, 92, 158–165. [Link]

-

Jaiswal, S., et al. (2014). Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 967, 135–144. [Link]

-

Gauthier, M. A., et al. (2020). Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1149, 122177. [Link]

-

Aoullay, Z., et al. (2022). Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. Laboratory medicine, 53(1), 47–52. [Link]

-

ProQuest. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. [Link]

-

Semantic Scholar. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. [Link]

-

Scite.ai. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. [Link]

-

Gherardelli, S., et al. (2015). Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study. PloS one, 10(2), e0118194. [Link]

-

de-Assis, M. J., et al. (2019). Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients. Journal of pharmaceutical and biomedical analysis, 174, 321–329. [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. ClinPGx [clinpgx.org]

- 10. Pharmacokinetic assessment of irinotecan, SN-38, and SN-38-glucuronide: a substudy of the FIRIS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Population pharmacokinetics and pharmacodynamics of irinotecan (CPT-11) and active metabolite SN-38 during phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 18. hhs.gov [hhs.gov]

- 19. labs.iqvia.com [labs.iqvia.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. bioanalysisforum.jp [bioanalysisforum.jp]

- 22. fda.gov [fda.gov]

- 23. Bioanalytical method validation emea | PPTX [slideshare.net]

- 24. e-b-f.eu [e-b-f.eu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - ProQuest [proquest.com]

- 30. [PDF] Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. | Semantic Scholar [semanticscholar.org]

- 31. scite.ai [scite.ai]

An In-Depth Technical Guide to the Synthesis and Characterization of Irinotecan-d10 Hydrochloride

This guide provides a comprehensive technical overview for the synthesis and characterization of Irinotecan-d10 Hydrochloride, a critical internal standard for the bioanalytical quantification of the chemotherapeutic agent, Irinotecan. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the processes involved in producing and validating this isotopically labeled compound.

Introduction: The Rationale for a Deuterated Internal Standard

Irinotecan is a potent topoisomerase I inhibitor, widely used in the treatment of metastatic colorectal cancer.[1] Its clinical efficacy and toxicity are closely linked to its complex pharmacokinetic profile, which involves metabolic activation to the more potent SN-38.[2] Accurate quantification of Irinotecan in biological matrices is therefore paramount for therapeutic drug monitoring and pharmacokinetic studies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[3] Irinotecan-d10 Hydrochloride serves this purpose, where ten hydrogen atoms on the bipiperidine moiety are replaced with deuterium.[4][5] The rationale for its use is rooted in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slightly alter physicochemical properties.[3] However, for its role as an internal standard, the key advantages are:

-

Co-elution: It behaves nearly identically to the unlabeled analyte during chromatographic separation, ensuring that matrix effects are accurately compensated.[6]

-

Mass Differentiation: Its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling precise and accurate quantification.[6]

-

Minimal Isotopic Overlap: The +10 Da mass shift ensures that the isotopic clusters of the analyte and the internal standard do not significantly overlap.

This guide will detail a robust synthetic pathway and the rigorous analytical techniques required to confirm the identity, purity, and isotopic enrichment of Irinotecan-d10 Hydrochloride.

Synthesis of Irinotecan-d10 Hydrochloride

The synthesis is a multi-step process that hinges on the initial preparation of a fully deuterated bipiperidine precursor. The overall strategy involves coupling this deuterated moiety to the camptothecin core, 7-ethyl-10-hydroxycamptothecin (SN-38).

Synthesis of 4-Piperidinopiperidine-d10 (Precursor)

The cornerstone of this synthesis is the preparation of the deuterated building block. A robust method is the reductive amination of a deuterated piperidone with a deuterated piperidine. This approach ensures high levels of deuterium incorporation.

Protocol 2.1.1: Reductive Amination and Deprotection

-

Step 1: Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in dichloromethane (DCM). Note: For the d10 product, this starting material would ideally be deuterated, e.g., N-Boc-4-piperidone-d8. However, a more common route involves using commercially available Piperidine-d11.[7]

-

Step 2: Reductive Amination: Add Piperidine-d11 (1.2 eq) to the solution.[8] Stir for 20 minutes at room temperature. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25°C.[9] The reaction is typically complete within 16-24 hours, monitored by TLC or LC-MS.

-

Step 3: Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-4-(piperidin-d11)-yl-piperidine intermediate.

-

Step 4: Boc Deprotection: Dissolve the crude intermediate in methanol. Add concentrated hydrochloric acid (5-10 eq) and stir the mixture at 40°C for 12 hours.[8]

-

Step 5: Isolation: Concentrate the reaction mixture to dryness. Dissolve the residue in water and basify to a pH >12 with a 48% aqueous sodium hydroxide solution. Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-Piperidinopiperidine-d10 as a solid.[8]

Synthesis of [1,4'-Bipiperidinyl-d10]-1'-carbonyl chloride Hydrochloride

The deuterated amine must be activated for coupling with SN-38. This is achieved by converting it to a carbonyl chloride, typically using a phosgene equivalent like triphosgene.

Protocol 2.2.1: Phosgenation

-

Step 1: Reaction Setup: In a flask equipped for operation under an inert atmosphere and with a scrubber system for acidic gases, dissolve triphosgene (0.4 eq) in anhydrous DCM. Cool the solution to 0-5°C.[10]

-

Step 2: Amine Addition: Slowly add a solution of 4-Piperidinopiperidine-d10 (1.0 eq), from Protocol 2.1.1, in anhydrous DCM over 2-4 hours, maintaining the temperature between 0-5°C.[10][11]

-

Step 3: Crystallization and Isolation: After the addition is complete, allow the reaction to stir and warm to room temperature. Add a suitable aprotic solvent like toluene or ethyl acetate to aid in precipitation and to raise the distillation temperature for removing excess phosgene.[1][11] Distill off a portion of the solvent. The product, [1,4'-Bipiperidinyl-d10]-1'-carbonyl chloride hydrochloride, will crystallize upon cooling. Filter the solid, wash with a cold aprotic solvent, and dry under vacuum.[12]

Final Coupling and Salt Formation

This final stage involves the esterification of SN-38 with the activated deuterated precursor.

Protocol 2.3.1: Synthesis of Irinotecan-d10 Hydrochloride

-

Step 1: Coupling Reaction: Charge a reaction vessel with 7-ethyl-10-hydroxycamptothecin (SN-38, 1.0 eq) and anhydrous pyridine.[13] Add a solution of [1,4'-Bipiperidinyl-d10]-1'-carbonyl chloride hydrochloride (1.1 eq) and triethylamine (3.0 eq) in anhydrous DCM at 30-40°C.[13] Stir the mixture for 1.5-2 hours.

-

Step 2: Work-up and Purification: Distill off the DCM and pyridine until a concentrated residue remains. Add acetonitrile and heat to approximately 60°C. Cool the mixture to room temperature.[13]

-

Step 3: Salt Formation and Crystallization: Add 5% aqueous hydrochloric acid and stir the mixture at room temperature for 18-24 hours to facilitate crystallization of the hydrochloride salt.[13]

-

Step 4: Isolation: Cool the suspension to 0-5°C. Filter the crystalline product, wash sequentially with a cold acetonitrile/water mixture and then with cold acetonitrile. Dry the final product, Irinotecan-d10 Hydrochloride, under reduced pressure.[13]

Characterization of Irinotecan-d10 Hydrochloride

Rigorous characterization is essential to confirm the structure, chemical purity, and isotopic enrichment of the final product.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of the final compound and related substances.

Protocol 3.1.1: HPLC Purity Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol. A common ratio is 40:60 (v/v) buffer:acetonitrile.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.[14]

-

Injection Volume: 20 µL.

-

-

Sample Preparation: Prepare a stock solution of Irinotecan-d10 HCl in a suitable diluent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 50 µg/mL).

-

Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

| Parameter | Typical Specification |

| Purity (by HPLC) | ≥ 98% |

| Retention Time | Should be consistent with a non-labeled Irinotecan standard |

Identity and Isotopic Enrichment by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and determining the isotopic enrichment of the labeled compound.

Sources

- 1. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 2. Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Irinotecan-d10 Hydrochloride (Major) | LGC Standards [lgcstandards.com]

- 6. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. 4-Piperidinopiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]

- 11. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. researchgate.net [researchgate.net]

The Analytical Crucible: A Deep Dive into Irinotecan Pharmacokinetics and the Indispensable Role of Deuterated Internal Standards

For researchers, clinical scientists, and drug development professionals, understanding the intricate journey of a drug through the human body is paramount. This technical guide provides an in-depth exploration of the pharmacokinetics of irinotecan, a cornerstone chemotherapy agent. We will dissect its complex metabolic activation and detoxification pathways and illuminate the critical role of deuterated internal standards in achieving robust and reliable bioanalytical data. This document is designed not as a rigid protocol, but as a comprehensive resource grounded in scientific first principles, empowering you to make informed decisions in your own laboratory settings.

The Clinical Imperative: Why Irinotecan's Pharmacokinetics Demand Precision

Irinotecan (marketed as Camptosar) is a potent topoisomerase I inhibitor, primarily employed in the treatment of metastatic colorectal cancer and other solid tumors.[1][2] It is administered as a prodrug, requiring metabolic activation to exert its cytotoxic effects. However, the therapeutic window of irinotecan is notoriously narrow, with significant inter-patient variability in both efficacy and toxicity.[2][3] Severe, dose-limiting toxicities, such as myelosuppression and delayed-onset diarrhea, are frequently observed and are directly linked to the plasma concentrations of its active metabolite.[3][4] This clinical reality underscores the critical need for precise and accurate quantification of irinotecan and its metabolites to enable therapeutic drug monitoring and to guide personalized dosing strategies.

The Metabolic Maze: Activation, Inactivation, and Genetic Crossroads

The pharmacological activity and toxicity profile of irinotecan are dictated by a complex interplay of metabolic pathways primarily occurring in the liver.[3][5] Understanding this metabolic cascade is fundamental to interpreting pharmacokinetic data.

Irinotecan itself is a prodrug that undergoes bioactivation by carboxylesterase enzymes (CES1 and CES2) to form its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[3][6] Remarkably, SN-38 is 100 to 1000 times more cytotoxic than its parent compound, making it the primary driver of both therapeutic efficacy and toxicity.[7][8]

The body, in turn, possesses a detoxification mechanism for SN-38. The enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) mediates the glucuronidation of SN-38 to form the inactive and water-soluble SN-38 glucuronide (SN-38G), which can then be excreted.[2][8][9] The efficiency of this detoxification process is a major determinant of an individual's tolerance to irinotecan.

Genetic polymorphisms in the UGT1A1 gene, such as the UGT1A128 and UGT1A16 alleles, can lead to reduced enzyme activity.[10][11][12] Patients carrying these variants exhibit decreased clearance of SN-38, leading to higher systemic exposure and a significantly increased risk of severe neutropenia and diarrhea.[12][13][14] This well-established pharmacogenomic relationship highlights the importance of accurate SN-38 quantification in both clinical practice and drug development.

Furthermore, irinotecan can also be metabolized by cytochrome P450 3A4 (CYP3A4) to form inactive oxidative metabolites, APC and NPC, creating a competing pathway that shunts the prodrug away from activation to SN-38.[2][15]

Caption: Metabolic pathway of irinotecan activation and detoxification.

The Gold Standard of Quantification: The Principle of Stable Isotope Dilution with a Deuterated Internal Standard

To navigate the complexities of irinotecan's pharmacokinetics, a bioanalytical method of the highest caliber is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technology of choice due to its superior sensitivity and selectivity.[16] However, even with the most advanced instrumentation, variability can be introduced during sample preparation and analysis. This is where the use of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated internal standard, becomes indispensable.[17]

An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[17] A deuterated internal standard, such as irinotecan-d10 or SN-38-d3, is the analyte molecule itself, but with several hydrogen atoms replaced by their heavier, stable isotope, deuterium.[1][8] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical properties ensure they behave in the same manner.

The principle of stable isotope dilution relies on adding a known amount of the deuterated internal standard to each sample at the very beginning of the sample preparation process. Any loss of analyte during extraction, or any variation in ionization efficiency in the mass spectrometer's source, will be mirrored by a proportional loss or variation of the internal standard. Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately calculate the initial concentration of the analyte, effectively canceling out any sources of error. This makes the assay self-validating at each step.

Caption: The principle of stable isotope dilution using a deuterated internal standard.

A Validated Bioanalytical Workflow for Irinotecan and SN-38

The following section outlines a robust and validated workflow for the simultaneous quantification of irinotecan and SN-38 in human plasma, incorporating a deuterated internal standard. This protocol is a synthesis of best practices and should be adapted and fully validated in your laboratory according to regulatory guidelines.[1][7][16]

Reagents and Materials

-

Analytes: Irinotecan hydrochloride, SN-38

-

Internal Standards: Irinotecan-d10, SN-38-d3

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

-

Matrix: Drug-free human plasma (K2EDTA)

Experimental Protocol: A Step-by-Step Guide

-

Preparation of Stock and Working Solutions:

-

Prepare individual primary stock solutions of irinotecan, SN-38, irinotecan-d10, and SN-38-d3 in methanol or DMSO at a concentration of 1 mg/mL. Store at -20°C or -80°C.

-

Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a combined internal standard working solution containing irinotecan-d10 and SN-38-d3 at an optimized concentration (e.g., 50 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which can interfere with the LC-MS/MS analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes in solution.[15] The addition of a small amount of formic acid helps to maintain the analytes in their protonated, lactone form, which is optimal for reverse-phase chromatography and positive ion electrospray ionization.[15][16]

-

Procedure:

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the combined internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

-

LC-MS/MS Analysis:

-

Rationale: A C18 reverse-phase column is well-suited for separating the moderately polar irinotecan and its metabolites from endogenous plasma components.[16] A gradient elution with an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid) ensures good peak shape and retention of the analytes in their lactone form.[16] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1]

-

Typical Parameters:

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4-0.5 mL/min

-

Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Injection Volume: 5-10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Irinotecan: e.g., m/z 587.3 > 124.1

-

Irinotecan-d10: e.g., m/z 597.3 > 124.1

-

SN-38: e.g., m/z 393.0 > 349.0

-

SN-38-d3: e.g., m/z 396.0 > 352.0 (Note: These transitions should be optimized on your specific instrument)

-

-

-

Caption: A typical bioanalytical workflow for irinotecan and SN-38 in plasma.

Method Validation: Ensuring a Self-Validating System

A rigorous validation process is essential to demonstrate that the analytical method is reliable and fit for its intended purpose. The validation should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17]

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria (EMA/FDA) |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources. |

| Calibration Curve & Linearity | The relationship between the instrument response and the known concentration of the analyte. | At least 6-8 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | The closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | Intra- and inter-day accuracy (bias %) and precision (CV %) within ±15% (±20% at LLOQ) for QC samples at multiple levels.[7][9] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5-10; accuracy and precision within ±20%. |

| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. | Should be consistent, precise, and reproducible across QC levels. |

| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing the response of analyte in post-extracted matrix to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | The stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |

Quantitative Performance Data from a Validated Method:

The following table presents typical performance data for a validated UPLC-MS/MS method for irinotecan and SN-38 in human plasma.[1][7]

| Analyte | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| Irinotecan | 5 - 1000 | 98.5 - 110.3 | 0.8 - 2.8 |

| SN-38 | 0.5 - 100 | 99.5 - 101.7 | 2.4 - 5.7 |

Conclusion: From Robust Data to Clinical Insight

The complex pharmacokinetics of irinotecan, characterized by its metabolic activation to the potent SN-38 and the significant impact of genetic variability in its detoxification, necessitates a highly reliable bioanalytical methodology. The use of a deuterated internal standard in conjunction with LC-MS/MS provides the gold standard for quantification, offering a self-validating system that corrects for inevitable process variability. By implementing a rigorously validated workflow, researchers and clinicians can generate high-quality pharmacokinetic data. This data is the bedrock upon which a deeper understanding of irinotecan's disposition is built, ultimately paving the way for optimized therapeutic strategies and improved patient outcomes in the challenging landscape of oncology.

References

-

Hawkins, E., et al. (2016). Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization. Journal of Chromatography B, 1035, 78-85. Available at: [Link]

-

Ramirez, J., et al. (2021). Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors. Pharmaceutics, 13(11), 1934. Available at: [Link]

-

Mathijssen, R. H., et al. (2001). Clinical Pharmacokinetics and Metabolism of Irinotecan (CPT-11). Clinical Cancer Research, 7(8), 2182-2194. Available at: [Link]

-

Rivory, L. P., et al. (1996). Clinical pharmacokinetics of irinotecan. PubMed, 31(Suppl 1), 63-73. Available at: [Link]

-

Pawar, S., et al. (2017). Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney. PLOS ONE, 12(7), e0180962. Available at: [Link]

-

Aoullay, Z., et al. (2022). Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. Laboratory Medicine, 53(1), 47-52. Available at: [Link]

-

Xie, R., et al. (2004). Lessons learned from the irinotecan metabolic pathway. Current Medicinal Chemistry, 11(23), 3065-3081. Available at: [Link]

-

Iyer, L., et al. (2002). UGT1A1*28 polymorphism as a determinant of irinotecan disposition and toxicity. Pharmacogenomics Journal, 2(1), 43-47. Available at: [Link]

-

Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

-

Singh, R., et al. (2014). Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators. Indian Journal of Pharmaceutical Sciences, 76(6), 521-528. Available at: [Link]

-

Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical Research, 17(12), 1551-1557. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]

-

Moreno-Bondi, M. C., et al. (2009). Sample preparation for the analysis of drugs in biological fluids. TrAC Trends in Analytical Chemistry, 28(9), 1021-1037. Available at: [Link]

-

Sharma, A., et al. (2018). Development and validation of high-performance liquid chromatographic method for quantification of Irinotecan and its active metabolite in mouse plasma. Journal of Chromatography B, 1072, 269-276. Available at: [Link]

-

Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Chatterjee, M., et al. (2010). Validated RP-HPLC Analysis of Irinotecan HCl in the Bulk Material and in Pharmaceutical Formulations. Journal of Chromatographic Science, 48(7), 569-572. Available at: [Link]

-

de Wilde, A., et al. (2017). UGT1A1 polymorphisms in cancer: impact on irinotecan treatment. Pharmacogenomics and Personalized Medicine, 10, 69-81. Available at: [Link]

-

Wikipedia. (n.d.). SN-38. Retrieved from [Link]

-

YouTube. (2024). PHARMACOLOGY OF Irinotecan (Camptosar; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect). Available at: [Link]

-

ClinPGx. (n.d.). Irinotecan Pathway, Pharmacokinetics. Available at: [Link]

-

PubMed. (2010). Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. Available at: [Link]

-

ResearchGate. (n.d.). Major pathways of irinotecan metabolism and disposition. Available at: [Link]

-

PubMed Central. (2019). Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation. Available at: [Link]

-

PubMed. (2023). SN-38, an active metabolite of irinotecan, enhances anti-PD-1 treatment efficacy in head and neck squamous cell carcinoma. Available at: [Link]

-

NCBI Bookshelf. (2015). Irinotecan Therapy and UGT1A1 Genotype. Available at: [Link]

-

Current Trends in Biotechnology and Pharmacy. (2022). Clinical Pharmacokinetics and Toxicity of Irinotecan. Available at: [Link]

-

NCBI. (2015). Irinotecan Therapy and UGT1A1 Genotype. Available at: [Link]

-

Dove Medical Press. (2017). UGT1A1 polymorphisms in cancer: impact on irinotecan treatment. Available at: [Link]

-

PubMed. (1998). [Irinotecan pharmacokinetics]. Available at: [Link]

-

PubMed Central. (2000). Clinical pharmacokinetics of irinotecan and its metabolites: a population analysis. Available at: [Link]

-

PubMed. (2014). Determination of irinotecan and its metabolite SN-38 in rabbit plasma and tumors using a validated method of tandem mass spectrometry coupled with liquid chromatography. Available at: [Link]

-

PubMed Central. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Available at: [Link]

-

NIH. (2021). Dosage Adjustment of Irinotecan in Patients with UGT1A1 Polymorphisms: A Review of Current Literature. Available at: [Link]

-

Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]

-

YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

PubMed. (2000). Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats. Available at: [Link]

-

European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]

-

ICH. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available at: [Link]

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

AACR Journals. (2000). Pharmacokinetics of Irinotecan and Its Metabolites SN-38 and APC in Children with Recurrent Solid Tumors after Protracted Low-Dose Irinotecan1. Available at: [Link]

Sources

- 1. Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors: Use of a Cryoprotectant Solution to Enhance Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Buy Irinotecan-d5 (hydrochloride) (EVT-15271519) [evitachem.com]

- 10. scispace.com [scispace.com]

- 11. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]

- 14. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Activation of Irinotecan and the Quantification of its Active Metabolite, SN-38

This guide provides a comprehensive overview of the metabolic conversion of the anticancer prodrug irinotecan into its highly potent metabolite, SN-38. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study and application of this important chemotherapeutic agent. We will delve into the enzymatic pathways governing this bioactivation, the rationale behind experimental choices for its quantification, and provide detailed protocols to ensure analytical rigor.

Section 1: The Critical Bioactivation of Irinotecan

Irinotecan (CPT-11) is a semisynthetic, water-soluble derivative of the plant alkaloid camptothecin.[1][2] It functions as a prodrug, meaning it requires metabolic conversion within the body to exert its cytotoxic effects.[3][4] The therapeutic efficacy of irinotecan is intrinsically linked to its conversion to the active metabolite, 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38.[3][5] This conversion is a pivotal event, as SN-38 is approximately 100 to 1000 times more potent as a topoisomerase I inhibitor than its parent compound.[2][5] Topoisomerase I is a crucial enzyme for DNA replication and repair, and its inhibition by SN-38 leads to lethal double-strand breaks in DNA, ultimately triggering cancer cell apoptosis.[5][6]

The metabolic landscape of irinotecan is complex, involving a delicate balance between activation and detoxification pathways, which contributes to the significant interpatient variability observed in both therapeutic response and toxicity.[3]

The Enzymatic Machinery: Carboxylesterases at the Helm

The primary route of irinotecan activation is the hydrolysis of its carbamate bond, a reaction catalyzed by carboxylesterases (CES).[1][7] This enzymatic cleavage occurs predominantly in the liver, but also in other tissues such as the intestines, plasma, and even within tumor cells themselves.[8][9]

Two main isoforms of human carboxylesterases are implicated in this process: hCE-1 and hCE-2.[1] Notably, hCE-2 exhibits a significantly higher affinity and catalytic efficiency for irinotecan conversion compared to hCE-1, making it a key player in the bioactivation process, particularly at pharmacologically relevant concentrations.[1][10]

A Balancing Act: Detoxification and Alternative Metabolic Routes

While the conversion to SN-38 is essential for irinotecan's anticancer activity, the body possesses mechanisms to detoxify and eliminate both the prodrug and its active metabolite. A major detoxification pathway for SN-38 is glucuronidation, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), to form the inactive and water-soluble SN-38 glucuronide (SN-38G).[11][12][13] Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, resulting in decreased clearance of SN-38 and an increased risk of severe toxicities, such as neutropenia and diarrhea.[13][14]

Furthermore, irinotecan itself can be metabolized by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes into inactive oxidative metabolites, such as APC and NPC.[11][15] This creates a competitive metabolic shunt that can influence the amount of irinotecan available for conversion to SN-38.[3] Inhibition of CYP3A4 can lead to a significant increase in the formation of SN-38, highlighting the importance of considering potential drug-drug interactions.[16]

The intricate interplay of these metabolic pathways is visually summarized in the following diagram:

Caption: Metabolic pathway of irinotecan activation and inactivation.

Section 2: Principles and Standards for Quantification

Accurate quantification of irinotecan and SN-38 in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding the dose-response relationship. The significant interpatient variability in the metabolism of irinotecan underscores the need for robust and validated analytical methods.[17]

The Analytical Gold Standard: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the cornerstone for the sensitive and specific quantification of irinotecan and its metabolites. This technique offers superior selectivity and lower limits of quantification compared to older methods like HPLC with fluorescence detection.[9][18]

The rationale for employing HPLC-MS/MS is rooted in its ability to:

-

Separate the parent drug from its metabolites and endogenous matrix components using the chromatographic column.

-

Selectively detect and quantify the analytes of interest based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

The Self-Validating System: A Rigorous Protocol

A trustworthy quantification protocol is a self-validating system. This means incorporating internal standards and quality controls at every stage of the analytical process to ensure accuracy and reproducibility.

Key Components of a Validated Bioanalytical Method:

| Parameter | Description | Importance |

| Internal Standard (IS) | A compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. | Corrects for variability in sample preparation and instrument response. A stable isotope-labeled version of the analyte is the ideal IS. |

| Calibration Curve | A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration. | Enables the quantification of unknown samples. |

| Quality Control (QC) Samples | Samples with known concentrations of the analyte (typically low, medium, and high) that are analyzed alongside the study samples. | Monitors the accuracy and precision of the analytical run. |

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | Ensures that the measured signal is solely from the analyte of interest. |

| Accuracy and Precision | Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of agreement among a series of measurements. | Fundamental parameters for validating the reliability of the method. |

| Matrix Effect | The alteration of analyte ionization due to co-eluting components from the biological matrix. | Must be assessed and minimized to prevent inaccurate quantification. |

| Stability | Evaluation of the analyte's stability in the biological matrix under various storage and processing conditions. | Ensures that the measured concentration reflects the concentration at the time of sample collection. |

Section 3: Experimental Protocol for Quantification of Irinotecan and SN-38 in Human Plasma

This section provides a detailed, step-by-step methodology for the simultaneous quantification of irinotecan and SN-38 in human plasma using HPLC-MS/MS. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents

-

Irinotecan hydrochloride reference standard

-

SN-38 reference standard

-

Stable isotope-labeled internal standards (e.g., Irinotecan-d4, SN-38-d3)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation

-